molecular formula C18H19Cl2NO4 B023777 (S)-(-)-Felodipine CAS No. 119945-59-4

(S)-(-)-Felodipine

Cat. No.: B023777
CAS No.: 119945-59-4
M. Wt: 384.2 g/mol
InChI Key: RZTAMFZIAATZDJ-HNNXBMFYSA-N
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Description

(S)-(-)-Felodipine, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl2NO4 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359121
Record name (R)-(+)-Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105618-03-9, 119945-59-4
Record name 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105618-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felodipine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-Felodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELODIPINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (S)-(-)-Felodipine interact with its target and what are the downstream effects?

A1: this compound exerts its pharmacological effect by selectively binding to calcium channels, primarily the L-type voltage-gated calcium channels found in vascular smooth muscle cells. [, ] This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure. [] The stereoselectivity of this interaction is highlighted by the fact that this compound displays significantly higher potency compared to its (R)-enantiomer. [, ]

Q2: What is the stereochemical significance of this compound and how was it determined?

A2: The "S" in this compound denotes its absolute configuration, a crucial factor determining its biological activity. The (-) indicates that it rotates plane-polarized light to the left (levorotatory). The absolute configuration of 4-(2, 3-dichlorophenyl-1, 4-dihydropyridines, including this compound, was established through chemical correlation with this compound, whose absolute configuration was previously confirmed by X-ray analysis. []

Q3: How is this compound metabolized, and does stereoselectivity play a role in this process?

A3: The primary metabolic pathway for Felodipine involves the oxidation of its dihydropyridine ring to the corresponding pharmacologically inactive pyridine metabolite. This transformation is predominantly catalyzed by cytochrome P-450 enzymes, specifically the CYP3A4 isoenzyme, in the liver. [, , ] Interestingly, studies utilizing liver microsomes from rats, dogs, and humans have demonstrated stereoselective metabolism of Felodipine enantiomers. While (S)-Felodipine exhibited slightly higher metabolism in rat and dog liver microsomes, human liver microsomes showed a preference for metabolizing (R)-Felodipine. This difference highlights the species-dependent nature of stereoselective drug metabolism. []

Q4: What is the significance of grapefruit juice consumption on this compound metabolism?

A4: Grapefruit juice has been shown to increase the oral bioavailability of dihydropyridine calcium antagonists, including Felodipine. [] This interaction can be attributed to the presence of flavonoids in grapefruit juice, such as naringenin, quercetin, and kaempferol. These flavonoids, particularly quercetin and kaempferol, inhibit CYP3A4 activity in the liver, thereby reducing the first-pass metabolism of Felodipine and increasing its bioavailability. []

Q5: Are there alternative methods for producing enantiomerically pure this compound?

A5: Yes, besides traditional chemical synthesis, enantioselective resolution of racemic Felodipine can be achieved using biocatalysts. Studies have explored the use of microorganisms like Aspergillus niger and Sphingomonas paucimobilis, and enzymes such as Lipase AP6, for this purpose. These biocatalysts selectively degrade or modify one enantiomer, leading to an enrichment of the desired this compound. Immobilization of these biocatalysts has been shown to enhance their enantioselectivity, further improving the purity of the final product. []

Q6: How is the enantiomeric purity of this compound determined?

A6: Chiral chromatography, specifically using chiral stationary phases like Chiral-AGP, is a widely employed method for separating and quantifying Felodipine enantiomers. This technique enables the determination of enantiomeric purity with high precision and accuracy. []

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